N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C18H15BrN6O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15BrN6O/c19-14-6-5-13-7-9-24(17(13)11-14)10-8-20-18(26)15-3-1-2-4-16(15)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
FEEDCIPNODSWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 6-bromo-1H-indole intermediate is synthesized via electrophilic aromatic substitution. Bromination of indole using bromine in acetic acid at 0–5°C achieves regioselective substitution at the 6-position, yielding 6-bromoindole with >85% purity. Alternative methods employing N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C show comparable yields (78–82%) but require rigorous exclusion of moisture.
Critical Step :
-
N-Alkylation : The ethylamine side chain is introduced by reacting 6-bromoindole with 1,2-dibromoethane in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This generates 1-(2-bromoethyl)-6-bromo-1H-indole, which is subsequently aminated using aqueous ammonia to form 2-(6-bromo-1H-indol-1-yl)ethylamine (Yield: 65–70%).
Tetrazole-Containing Benzoyl Chloride Synthesis
The 2-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid precursor is prepared via a [2+3] cycloaddition between 2-cyanobenzoic acid and sodium azide (NaN₃) in refluxing toluene with catalytic zinc bromide (ZnBr₂). The reaction proceeds via nitrile activation, forming the tetrazole ring with 89–92% efficiency. Conversion to the corresponding benzoyl chloride is achieved using thionyl chloride (SOCl₂) under reflux, followed by distillation to remove excess reagent (Purity: ≥95%).
Amide Coupling and Final Product Isolation
The coupling of 2-(6-bromo-1H-indol-1-yl)ethylamine and 2-(1H-1,2,3,4-tetraazol-1-yl)benzoyl chloride is performed in dichloromethane (DCM) with triethylamine (TEA) as a base. Room-temperature stirring for 12–16 hours affords the crude product, which is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound (Overall yield: 58–63%).
Optimization Data :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Coupling Agent | HATU vs. EDCl | +12% with HATU |
| Solvent | DCM vs. THF | +8% in DCM |
| Temperature | 0°C vs. RT | No significant change |
Mechanistic Insights and Side Reactions
Competing Pathways in Tetrazole Formation
The cycloaddition between 2-cyanobenzoic acid and NaN₃ may produce regioisomeric 1H- and 2H-tetrazoles. Zinc bromide preferentially catalyzes the 1H-tetraazole isomer due to Lewis acid coordination at the nitrile nitrogen, minimizing isomerization. Prolonged reaction times (>24 hours) lead to hydrolytic degradation of the tetrazole ring, reducing yields by 15–20%.
Amidation Challenges
The ethylamine side chain’s nucleophilicity is reduced by steric hindrance from the indole ring, necessitating activated coupling agents. Patent data reveals that HATU-mediated coupling minimizes racemization and enhances reaction rates compared to carbodiimide-based methods.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm. Residual solvents (THF, DCM) are below ICH Q3C limits (<600 ppm).
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves multi-step organic reactions that typically include the bromination of indole derivatives and subsequent coupling reactions with tetraazole and benzamide moieties. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives in related studies have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related indole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2). The IC50 values for these compounds indicate promising potency comparable to established chemotherapeutics . The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest in cancer cells .
Antitubercular Activity
In vitro studies have also assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis. These studies reveal that certain derivatives can inhibit key mycobacterial enzymes essential for survival and replication . This suggests that this compound may hold potential as a lead compound for developing new antitubercular agents.
Case Study 1: Synthesis and Evaluation
A study published in 2018 synthesized a series of indole-based compounds similar to this compound. The synthesized derivatives were evaluated for their antimicrobial and anticancer activities. Among these derivatives, some exhibited significant inhibition against Mycobacterium tuberculosis and showed cytotoxicity against various cancer cell lines with IC50 values ranging from 7.82 to 10.21 μM .
Case Study 2: Structure–Activity Relationship Studies
Another investigation focused on structure–activity relationships (SAR) involving halogenated indole derivatives. The study found that specific substitutions on the indole ring significantly enhanced the biological activity of the compounds. This highlights the importance of molecular modifications in optimizing therapeutic efficacy against cancer and infectious diseases .
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The tetrazole ring can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Indole and Benzamide Moieties
4-Chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS: 1401603-04-0)
- Structural Differences :
- Indole substituent : 4-methoxy vs. 6-bromo in the target compound.
- Benzamide substituent : 4-chloro vs. unsubstituted in the target.
- Molecular Weight : 396.8 g/mol (vs. 433.28 g/mol for the target).
- Chlorine at the benzamide’s 4-position may increase lipophilicity compared to the target’s unsubstituted benzamide.
Nitazoxanide (NTZ)
- Structural Differences :
- Core: Nitrothiazole instead of indole; thiazole vs. tetrazole.
- Benzamide linkage is retained.
- Molecular Weight : 307.28 g/mol (vs. 433.28 g/mol).
- Functional Role :
- NTZ is a broad-spectrum antiparasitic agent, suggesting benzamide derivatives may target parasitic enzymes. The tetrazole in the target compound could modulate similar pathways but with improved pharmacokinetics.
Heterocyclic Variations in Analogous Compounds
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11)
- Structural Differences :
- Heterocycle : Benzothiazole vs. indole.
- Substituents : Bromine on benzothiazole; piperazine on benzamide.
- Synthesis Yield : 55% (via nucleophilic substitution) .
- Implications :
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (Compound 53)
- Structural Differences :
- Core : Benzimidazole-pyrrole hybrid vs. indole-tetrazole.
- Substituents : Dual bromine atoms.
- Bioactivity : IDO1 inhibitor (IC₅₀ = 0.12 μM) .
- Implications : Bromine atoms in both compounds suggest halogen bonding may enhance target affinity, though the indole-tetrazole system might offer distinct electronic properties.
Suzuki Coupling in Brominated Derivatives
- Compounds like 12a and 12b () utilize Suzuki-Miyaura cross-coupling to introduce aryl groups . The target compound’s 6-bromo-indole could undergo similar coupling for diversification.
- Yield Comparison :
Column Chromatography Purification
- All cited compounds (e.g., 11, 12a, 53) rely on silica gel chromatography for purification, suggesting this is a standard step for benzamide derivatives .
Enzyme Inhibition Potential
- IDO1 Inhibition : Compound 53’s benzimidazole-pyrrole structure inhibits IDO1, a tryptophan-metabolizing enzyme . The target’s indole moiety may similarly interact with IDO1’s active site.
- Acetylcholinesterase (AChE) Inhibition : Thiadiazole-benzamide derivatives () show AChE inhibition, hinting that the target’s benzamide-tetrazole system could be optimized for neurological targets .
Data Tables
Table 1. Structural and Molecular Comparison
Biological Activity
Overview
This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives which have shown promising biological activities. The presence of furan and methoxyphenyl moieties contributes to its potential pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.
Enzyme Inhibition
Some derivatives of chromeno[2,3-c]pyrrole have been reported to act as inhibitors for various enzymes. For instance, they can inhibit glucokinase and other metabolic enzymes which could be beneficial in managing metabolic disorders such as diabetes.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains.
Cytotoxicity
Preliminary studies indicate that certain chromeno derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Overview
This compound features an indole moiety known for its diverse biological activities including anticancer and anti-inflammatory effects.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. They often function by modulating cell signaling pathways involved in cancer progression. The presence of a bromo substituent may enhance these effects by increasing lipophilicity and cellular uptake.
Anti-inflammatory Effects
Compounds with indole structures are known to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and pathways such as NF-kB.
Neuroprotective Effects
Some indole derivatives show promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.
Summary Table of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Antioxidant | Reduces oxidative stress |
| Enzyme Inhibition | Inhibits glucokinase | |
| Antimicrobial | Effective against bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide | Anticancer | Modulates cell signaling pathways |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Reduces neuroinflammation |
Q & A
Q. How can the synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide be optimized to improve yield and purity?
Methodological Answer:
- Step 1: Optimize reaction conditions based on analogous benzamide derivatives. For example, use tetrazole-protecting groups (e.g., trityl) to prevent side reactions during coupling .
- Step 2: Employ Pd-catalyzed cross-coupling for bromo-indole activation, ensuring temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to stabilize reactive intermediates .
- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in methanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify indole, benzamide, and tetrazole moieties. Key signals: indole NH (~10 ppm), tetrazole protons (~8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does the bromo-indole moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Hypothesis: The 6-bromo group enhances hydrophobic interactions with target binding pockets.
- Experimental Design:
- Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of homologous targets (e.g., kinase enzymes) .
- Compare binding affinities of bromo-substituted vs. unsubstituted analogs via surface plasmon resonance (SPR) .
- Validate with mutagenesis studies on target residues predicted to interact with bromine .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation:
- Replicate assays under standardized conditions (e.g., cell line: HEK293, IC protocols) .
- Control for batch-to-batch variability by synthesizing three independent batches and testing potency .
- Use meta-analysis of published data (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Systematic Substitution:
- Key Metrics:
Mechanistic and Translational Questions
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
Methodological Answer:
- Cardiac Electrophysiology: Use Langendorff-perfused hearts to assess class III antiarrhythmic activity (prolonged action potential duration) .
- Cancer Models: Test in P-glycoprotein (P-gp)-overexpressing xenografts to evaluate multidrug resistance reversal .
- Dosage: Administer intravenously (1–5 mg/kg) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction: Use CYP450 docking simulations (e.g., CYP3A4) to identify vulnerable sites (e.g., tetrazole ring oxidation) .
- Toxicity Screening:
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
